3,6-Diethoxypiperazine-2,5-dione
Overview
Description
3,6-Diethoxypiperazine-2,5-dione is a chemical compound with the molecular formula C8H14N2O4 and a molecular weight of 202.208 g/mol It is a derivative of piperazine, characterized by the presence of two ethoxy groups at the 3 and 6 positions of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diethoxypiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl chloroformate with piperazine, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diethoxypiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketopiperazine derivatives.
Reduction: Reduction reactions can yield piperazine derivatives with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketopiperazine derivatives, while reduction can produce various piperazine derivatives with altered substituents.
Scientific Research Applications
3,6-Diethoxypiperazine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3,6-Diethoxypiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
3,6-Dimethylpiperazine-2,5-dione: This compound has similar structural features but with methyl groups instead of ethoxy groups.
3,6-Diunsaturated 2,5-Diketopiperazines: These compounds have unsaturated groups at the 3 and 6 positions and are studied for their anticancer properties.
Uniqueness: 3,6-Diethoxypiperazine-2,5-dione is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,6-diethoxypiperazine-2,5-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-3-13-7-5(11)10-8(14-4-2)6(12)9-7/h7-8H,3-4H2,1-2H3,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRWRYPDIOOUDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(=O)NC(C(=O)N1)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20320318 | |
Record name | 3,6-diethoxypiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80478-54-2 | |
Record name | NSC357892 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-diethoxypiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20320318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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